6-Bromo-2-iodo-dibenzofuran
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Overview
Description
6-Bromo-2-iodo-dibenzofuran is a chemical compound with the molecular formula C12H6BrIO and a molecular weight of 372.98 g/mol . It is a derivative of dibenzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of bromine and iodine atoms in the structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
6-Bromo-2-iodo-dibenzofuran can be synthesized from 4-bromodibenzofuran. The synthetic route involves the use of [bis(acetoxy)iodo]benzene, sulfuric acid, iodine, acetic anhydride, and acetic acid under an inert atmosphere at room temperature for 36 hours . The reaction yields this compound with an 83% yield . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
6-Bromo-2-iodo-dibenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like acetonitrile and toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-iodo-dibenzofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-dibenzofuran involves its interaction with molecular targets and pathways. The presence of bromine and iodine atoms allows it to participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making it a valuable compound in scientific research.
Comparison with Similar Compounds
6-Bromo-2-iodo-dibenzofuran can be compared with other similar compounds, such as:
6-Bromo-2-chloro-dibenzofuran: Similar structure but with a chlorine atom instead of iodine.
6-Iodo-2-bromo-dibenzofuran: Similar structure but with the positions of bromine and iodine atoms swapped.
Dibenzofuran: The parent compound without any halogen substitutions.
The uniqueness of this compound lies in its specific halogen substitutions, which provide distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-2-iododibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrIO/c13-10-3-1-2-8-9-6-7(14)4-5-11(9)15-12(8)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKDJWISHQGFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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